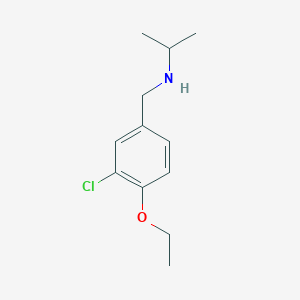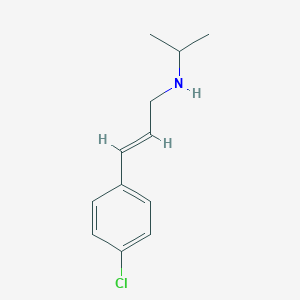![molecular formula C15H19N3O2 B275950 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol](/img/structure/B275950.png)
2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol, also known as PBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBA belongs to a class of compounds known as molecular chaperones, which are molecules that assist in protein folding and prevent protein misfolding, aggregation, and degradation.
Mechanism of Action
2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol exerts its therapeutic effects by acting as a molecular chaperone, assisting in protein folding and preventing protein misfolding and aggregation. Specifically, 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol binds to exposed hydrophobic regions of proteins, stabilizing them and preventing their aggregation. 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol has also been shown to interact with heat shock proteins, which are important chaperones involved in protein folding and stress response.
Biochemical and Physiological Effects
2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol has been shown to have several biochemical and physiological effects, including the stabilization of proteins, the prevention of protein misfolding and aggregation, and the improvement of protein trafficking. 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. Additionally, 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol has been shown to enhance the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol for lab experiments is its ability to act as a molecular chaperone, which can be useful for studying protein folding, misfolding, and aggregation. 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol can also be used to improve the function of mutant proteins, making it a valuable tool for studying genetic disorders. However, one limitation of 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol is its potential toxicity at high concentrations, which can affect cell viability and function.
Future Directions
There are several future directions for the use of 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol in scientific research. One area of focus is the development of 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol-based therapies for cystic fibrosis and other protein misfolding disorders. Additionally, 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, which are characterized by protein misfolding and aggregation. 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol may also be useful for studying the effects of environmental toxins and other xenobiotics on protein folding and function. Finally, further research is needed to better understand the mechanism of action of 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol involves the reaction of 3-(2-pyrimidinyloxy)benzylamine with 4-chlorobutan-1-ol in the presence of a base catalyst. The reaction proceeds via an SN2 mechanism, resulting in the formation of 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol as a white solid with a melting point of 129-131°C.
Scientific Research Applications
2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is the treatment of cystic fibrosis (CF), a genetic disorder that affects the respiratory and digestive systems. 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients. 2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol acts as a molecular chaperone, stabilizing the CFTR protein and promoting its correct folding and trafficking to the cell surface.
properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[(3-pyrimidin-2-yloxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C15H19N3O2/c1-2-13(11-19)18-10-12-5-3-6-14(9-12)20-15-16-7-4-8-17-15/h3-9,13,18-19H,2,10-11H2,1H3 |
InChI Key |
APQQRLGGLJZIRH-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=CC=C1)OC2=NC=CC=N2 |
Canonical SMILES |
CCC(CO)NCC1=CC(=CC=C1)OC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275867.png)
![4-{[(2-Phenylethyl)amino]methyl}benzoic acid](/img/structure/B275870.png)
![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)



![2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B275880.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-2-amine](/img/structure/B275881.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine](/img/structure/B275882.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275884.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275885.png)
![(2-furylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275888.png)
![(4-fluorobenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275890.png)
![N-allyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275891.png)